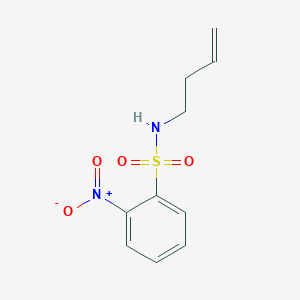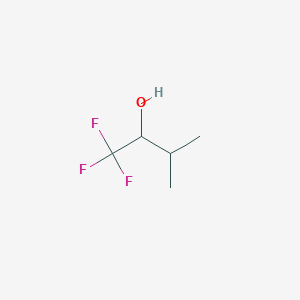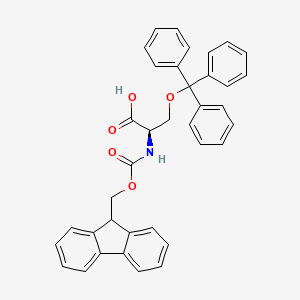
Fmoc-D-Ser(trt)-OH
Overview
Description
Fmoc-D-Ser(Trt)-OH is an amino acid derivative used in chemical synthesis and peptide chemistry . It is a standard building block for the introduction of D-serine amino-acid residues by Fmoc solid-phase peptide synthesis . The compound has a molar mass of 569.65 g/mol .
Synthesis Analysis
Fmoc-D-Ser(Trt)-OH is synthesized using Fmoc solid-phase peptide synthesis . This method involves the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used as a main amine protecting group in peptide synthesis .Molecular Structure Analysis
The empirical formula of Fmoc-D-Ser(Trt)-OH is C37H31NO5 . The InChI key for this compound is UCARTONYOJORBQ-UUWRZZSWSA-N .Chemical Reactions Analysis
Fmoc-D-Ser(Trt)-OH is suitable for Fmoc solid-phase peptide synthesis . This process involves the formation of peptide bonds between amino acids to create a peptide chain. The Fmoc group is used to protect the amino group during this synthesis .Physical And Chemical Properties Analysis
Fmoc-D-Ser(Trt)-OH appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .Scientific Research Applications
- Fmoc-D-Ser(trt)-OH is commonly used in solid-phase peptide synthesis (SPPS). The Fmoc group allows stepwise assembly of peptides on a solid support, while the Trt group protects the serine hydroxyl group during coupling reactions. This strategy enables efficient peptide elongation and subsequent deprotection steps .
- Fmoc-D-Ser(trt)-OH plays a crucial role in NCL, a powerful method for protein synthesis. In NCL, peptide segments containing C-terminal thioesters (often prepared using Fmoc-based SPPS) are ligated with N-terminal cysteine-containing peptides. The Trt group protects the cysteine thiol during peptide assembly and ligation .
Peptide Synthesis and Solid-Phase Peptide Chemistry
Native Chemical Ligation (NCL)
Mechanism of Action
Target of Action
Fmoc-D-Ser(trt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the peptide chains that are being synthesized. It serves as a building block in the formation of these peptide chains .
Mode of Action
Fmoc-D-Ser(trt)-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group (Fluorenylmethyloxycarbonyl) acts as a protective group for the amino acid during the synthesis. The trityl (trt) group specifically protects the side chain hydroxyl group of serine . The Fmoc group is removed during the synthesis process, allowing the amino acid to be incorporated into the peptide chain .
Biochemical Pathways
The use of Fmoc-D-Ser(trt)-OH in peptide synthesis affects the biochemical pathways involved in protein synthesis and function. By allowing for the synthesis of specific peptide sequences, it can influence the function of proteins in various biochemical pathways .
Pharmacokinetics
For example, its stability and reactivity influence its effectiveness in peptide bond formation .
Result of Action
The result of Fmoc-D-Ser(trt)-OH’s action is the successful incorporation of the D-Serine amino acid into a peptide chain with its side chain hydroxyl group protected. This allows for the synthesis of complex peptides with specific sequences, which can have a wide range of biological activities .
Action Environment
The action of Fmoc-D-Ser(trt)-OH is influenced by various environmental factors in the laboratory setting. These include the pH, temperature, and solvent conditions of the reaction. The stability of the compound can also be affected by storage conditions .
Safety and Hazards
The safety data sheet (SDS) for Fmoc-D-Ser(Trt)-OH provides information about its potential hazards . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
Future Directions
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCARTONYOJORBQ-UUWRZZSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469553 | |
| Record name | Fmoc-O-trityl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Ser(trt)-OH | |
CAS RN |
212688-51-2 | |
| Record name | Fmoc-O-trityl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



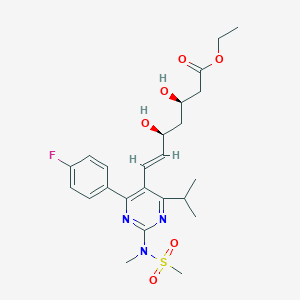

![6-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1312783.png)

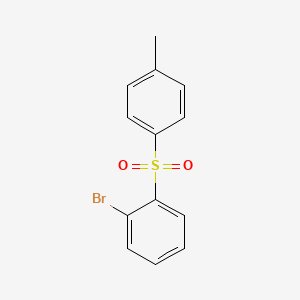
![2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1312789.png)
![3h-Imidazo[4,5-c]pyridine 5-oxide](/img/structure/B1312791.png)

![Ethanone, 1-[4-(butylthio)phenyl]-](/img/structure/B1312794.png)
